REACTION_CXSMILES
|
[Br-].[CH2:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C1C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:43][O:44][C:45]1[CH:64]=[CH:63][C:48]([C:49]([C:51]2[CH:56]=[CH:55][C:54]([O:57][CH3:58])=[C:53]([C:59]([O:61][CH3:62])=[O:60])[CH:52]=2)=O)=[CH:47][C:46]=1[C:65]([O:67][CH3:68])=[O:66]>C1COCC1>[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[C:49]([C:51]1[CH:56]=[CH:55][C:54]([O:57][CH3:58])=[C:53]([C:59]([O:61][CH3:62])=[O:60])[CH:52]=1)[C:48]1[CH:63]=[CH:64][C:45]([O:44][CH3:43])=[C:46]([C:65]([O:67][CH3:68])=[O:66])[CH:47]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
0.427 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
Intermediate 35
|
Quantity
|
0.276 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(C(=O)C2=CC(=C(C=C2)OC)C(=O)OC)C=C1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ylide produced
|
Type
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STIRRING
|
Details
|
The mixture was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned between 1 N HCl (100 mL) and ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on SiO2 (230-400 mesh, 50 g)
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC=C(C1=CC(=C(C=C1)OC)C(=O)OC)C2=CC(=C(C=C2)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |